![molecular formula C11H8N2O5S B023342 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate CAS No. 144163-97-3](/img/structure/B23342.png)
4-Nitrophenyl (thiazol-5-ylmethyl) carbonate
Overview
Description
4-Nitrophenyl (thiazol-5-ylmethyl) carbonate (4-NPTC) is a chemical compound that is used in a variety of scientific and industrial applications. 4-NPTC is a colorless solid with a melting point of 73 °C and a boiling point of 300 °C. It is soluble in water, alcohols, and other organic solvents. 4-NPTC is a versatile compound that is used in the synthesis of a variety of compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in various applications in the field of biochemistry and physiology, such as the study of enzyme kinetics and the study of the structure and function of proteins.
Scientific Research Applications
Synthesis of Bioactive Molecules
Thiazole derivatives are integral in synthesizing compounds with significant biological activities. The presence of a thiazolylmethyl group can lead to the creation of molecules with antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties . This compound can serve as a precursor in synthesizing such bioactive molecules, contributing to the development of new pharmaceuticals.
Agricultural Chemicals
The thiazole ring is a common feature in many agrochemicals due to its bioactivity. As a result, 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate could be used to develop new pesticides or herbicides, enhancing crop protection strategies against pests and diseases .
Photographic Sensitizers
Thiazoles are known for their application in photographic sensitizers. The compound could be utilized in the synthesis of new sensitizers, improving the quality and sensitivity of photographic materials .
Industrial Catalysts
Thiazole compounds often find use as catalysts in various industrial processes4-Nitrophenyl (thiazol-5-ylmethyl) carbonate could potentially be involved in catalyzing reactions that are crucial in the manufacturing of polymers or other chemical materials .
Liquid Crystal Technology
Due to their structural properties, thiazoles can be used in the development of liquid crystals. This compound might play a role in creating more efficient and responsive liquid crystal displays, which are widely used in monitors, televisions, and other electronic devices .
Analytical Chemistry and Sensors
Thiazole derivatives are employed in analytical chemistry as sensors due to their ability to bind selectively to various substances4-Nitrophenyl (thiazol-5-ylmethyl) carbonate could be used to develop new types of sensors that detect environmental pollutants or biological elements .
Drug Design and Discovery
In medicinal chemistry, thiazole moieties are a key feature in drug design. This compound could be instrumental in the discovery phase, where new drugs are conceptualized and synthesized for various diseases, including cancer and HIV/AIDS .
Development of Dyes and Pigments
Thiazoles are also used in the synthesis of dyes and pigments. The subject compound could contribute to creating new colorants with unique properties for textiles, inks, and other materials .
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, thiazole derivatives, including this compound, have gained attention due to their diverse biological activities. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They appear in various natural products and synthetic drugs, such as vitamin B1 (thiamine), penicillin antibiotics, and short-acting sulfa drugs .
- Thiazoles, in general, have been associated with various modes of action, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antioxidant effects . These effects may result from interactions with specific proteins or enzymes.
- Thiazoles are structurally diverse, and their biological activities can vary significantly. Some thiazole-containing drugs, like tiazofurin (an anticancer agent), may impact nucleic acid metabolism or other cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
(4-nitrophenyl) 1,3-thiazol-5-ylmethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEKBGGQRNJIPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432333 | |
Record name | 4-Nitrophenyl (1,3-thiazol-5-yl)methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144163-97-3 | |
Record name | 4-Nitrophenyl 5-thiazolylmethyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144163-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Nitrophenyl) thiazol-5-ylmethyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144163973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl (1,3-thiazol-5-yl)methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenyl 1,3-thiazol-5-ylmethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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